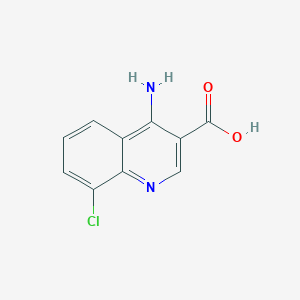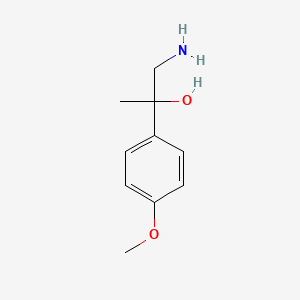
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid
Overview
Description
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino-cyclohexyl moiety, which is further linked to an acetic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Biochemical Analysis
Biochemical Properties
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, the tert-butoxycarbonyl group in the compound can act as a protecting group, modifying the functional groups of enzymes and proteins to achieve chemoselectivity in subsequent reactions . This interaction can alter the enzyme’s conformation and activity, thereby impacting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the tert-butoxycarbonyl group can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can interact with cell surface receptors, altering cell signaling pathways and influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency and substrate specificity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound’s stability can be affected by various factors, including temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability, which determine its ability to traverse cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its biochemical effects . The localization of the compound can influence its activity and function, as different subcellular environments provide distinct biochemical contexts for its interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution Reactions: The acetic acid moiety can participate in esterification and amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Substitution: Reagents such as alcohols and amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: Cyclohexylamino-acetic acid.
Esterification: Cyclohexylamino-acetic acid esters.
Amidation: Cyclohexylamino-acetic acid amides.
Scientific Research Applications
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid primarily involves the removal of the Boc protecting group under physiological conditions, releasing the active amino-cyclohexyl-acetic acid. This active compound can then interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1-Tert-butoxycarbonylamino-cyclopentyl)-acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
(1-Tert-butoxycarbonylamino-cyclohexyl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is unique due to its specific combination of a Boc-protected amino group, a cyclohexyl ring, and an acetic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCTMDFEONLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589215 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187610-56-6 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)










![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)


